molecular formula C16H10ClNO4 B12898190 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- CAS No. 95923-41-4

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-

Cat. No.: B12898190
CAS No.: 95923-41-4
M. Wt: 315.71 g/mol
InChI Key: AKRSCKRYGNDLOQ-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is a complex organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoyl group at the 6th position and a chloroacetyl group at the 3rd position of the benzoxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazolone core, followed by the introduction of the benzoyl and chloroacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzoxazolone derivatives.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The benzoyl and chloroacetyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzoxazolone, 6-benzoyl-3-(acetyl)-
  • 2(3H)-Benzoxazolone, 6-benzoyl-3-(methylacetyl)-
  • 2(3H)-Benzoxazolone, 6-benzoyl-3-(bromoacetyl)-

Uniqueness

Compared to similar compounds, 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.

Properties

CAS No.

95923-41-4

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

AKRSCKRYGNDLOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl

Origin of Product

United States

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